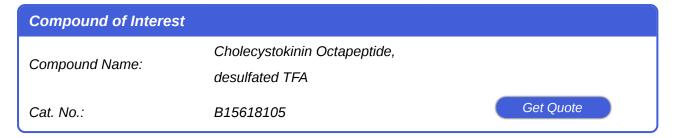


# In Vivo Administration of A-desulfated Cholecystokinin Octapeptide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

A-desulfated cholecystokinin octapeptide (CCK-8), also known as non-sulfated CCK-8, is the linear, unsulfated form of the cholecystokinin octapeptide. While the sulfated form of CCK-8 is the high-affinity ligand for the CCK1 receptor, the a-desulfated form shows a greater selectivity for the CCK2 receptor, albeit with lower affinity than its sulfated counterpart. This differential receptor binding profile makes a-desulfated CCK-8 a valuable tool for investigating the specific physiological roles of the CCK2 receptor in vivo. This document provides detailed application notes and protocols for the in vivo administration of a-desulfated CCK-8 via various routes, a summary of its quantitative effects, and an overview of its signaling pathways.

# Data Presentation: Quantitative Effects of Adesulfated CCK-8 Administration

The following table summarizes the quantitative data on the effects of a-desulfated CCK-8 administered through different routes. Data is compiled from studies in rodent models.

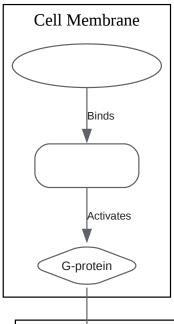


Administration Route	Animal Model	Dosage Range	Key Effects	Pharmacokinet ic Parameters
Intraperitoneal (IP)	Rat	0.5 - 10 nmol/kg	Reduced meal size and prolonged the intermeal interval.[1]	-
Intracerebroventr icular (ICV)	Rat	10 nmol	Significantly less potent in suppressing feeding compared to sulfated CCK-8.	Plasma levels of CCK-like immunoreactivity rose insignificantly, suggesting effects are not mediated by peripheral redistribution.
Intravenous (IV)	-	-	Limited data available specifically for the a-desulfated form.	The half-life of unsulfated CCK-8 in rat plasma is approximately 5 minutes.
Subcutaneous (SC)	-	-	Limited data available specifically for the a-desulfated form.	-

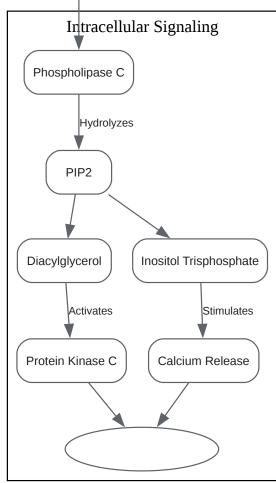
## Signaling Pathways of A-desulfated CCK-8

A-desulfated CCK-8 primarily interacts with the CCK2 receptor. The binding affinity of the non-sulfated form of CCK-8 for both CCK1 and CCK2 receptors is lower than that of the sulfated form. Upon binding to the CCK2 receptor, a G-protein coupled receptor, it can initiate downstream signaling cascades.

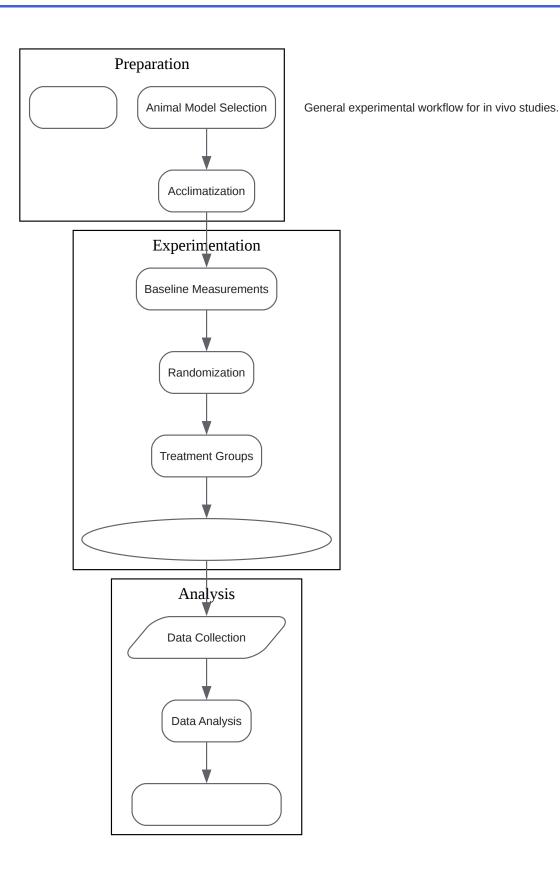




A-desulfated CCK-8 signaling pathway via the CCK2 receptor.







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#### References

- 1. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33 -PubMed [pubmed.ncbi.nlm.nih.gov]
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